Rheinanthrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Rheinanthrone is a naturally occurring anthraquinone compound found in various plants, most notably in the genus Senna, commonly known as senna pods []. These pods have a long history of use in traditional medicine as a laxative []. However, scientific research on Rheinanthrone has delved beyond its laxative properties, exploring its potential applications in various fields.

Laxative Effects

Studies have identified Rheinanthrone as the main bioactive component in senna responsible for its laxative effect []. It acts by stimulating the muscles in the colon, promoting fluid secretion and bowel movement [].

Antibacterial Properties

Research suggests Rheinanthrone possesses antibacterial properties. Studies have shown it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Further investigation is needed to understand the mechanisms behind this antibacterial activity and its potential therapeutic applications.

Anti-inflammatory Potential

Scientific research suggests Rheinanthrone may have anti-inflammatory properties. Studies have demonstrated its ability to reduce inflammation in models of colitis []. This opens avenues for exploring its potential use in treating inflammatory bowel diseases.

Other Areas of Research

Preliminary research suggests Rheinanthrone might have activity against cancer cells and offer protection against oxidative stress [, ]. However, these areas are in their early stages and require further investigation to understand their potential therapeutic significance.

Rheinanthrone is a naturally occurring anthraquinone compound primarily derived from the plant genus Rheum and is known for its role as a metabolite of sennosides. It is structurally characterized by its anthraquinone backbone, which contributes to its various biological activities. Rheinanthrone has garnered attention due to its potential therapeutic properties, particularly in traditional medicine, where it has been used for its laxative effects.

Rheinanthrone exhibits several significant biological activities:

- Anticancer Properties: Research indicates that Rheinanthrone can induce apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress and mitochondrial dysfunction . It has been shown to reduce the expression of vascular endothelial growth factor, thereby inhibiting angiogenesis in tumors.

- Anti-inflammatory Effects: The compound activates macrophages in the colon, leading to the secretion of prostaglandin E2, which plays a role in inflammatory responses .

- Laxative Effects: Rheinanthrone is recognized for its laxative properties, attributed to its ability to stimulate bowel movements.

The synthesis of Rheinanthrone can be achieved through various methods, including:

- Extraction from Natural Sources: Rheinanthrone can be extracted from plants such as Rheum palmatum and other species containing sennosides.

- Chemical Synthesis: Laboratory synthesis involves the oxidation of precursors like Rheinanthrone-8-glucoside using catalysts such as activated carbon under specific conditions (e.g., pH control and temperature regulation) to yield Rheinanthrone or its derivatives .

Rheinanthrone has several applications:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, Rheinanthrone is being explored for potential use in cancer therapy and treatment of inflammatory diseases.

- Laxatives: It is commonly used in herbal formulations aimed at alleviating constipation.

- Research: Its unique biological activities make it a subject of interest in pharmacological studies focused on cancer and metabolic disorders.

Studies on the interactions of Rheinanthrone with other compounds reveal its potential as a substrate for drug efflux pumps like multidrug resistance-associated protein 1. This interaction may influence the efficacy of concurrent therapies in cancer treatment . Moreover, research indicates that combining Rheinanthrone with other agents may enhance its cytotoxic effects against certain cancer cell lines.

Rheinanthrone shares structural similarities with several other anthraquinones. Here are some notable compounds:

Rheinanthrone's uniqueness lies in its dual role as both a laxative and an anticancer agent, distinguishing it from other anthraquinones that may primarily serve one function or lack significant anticancer properties.

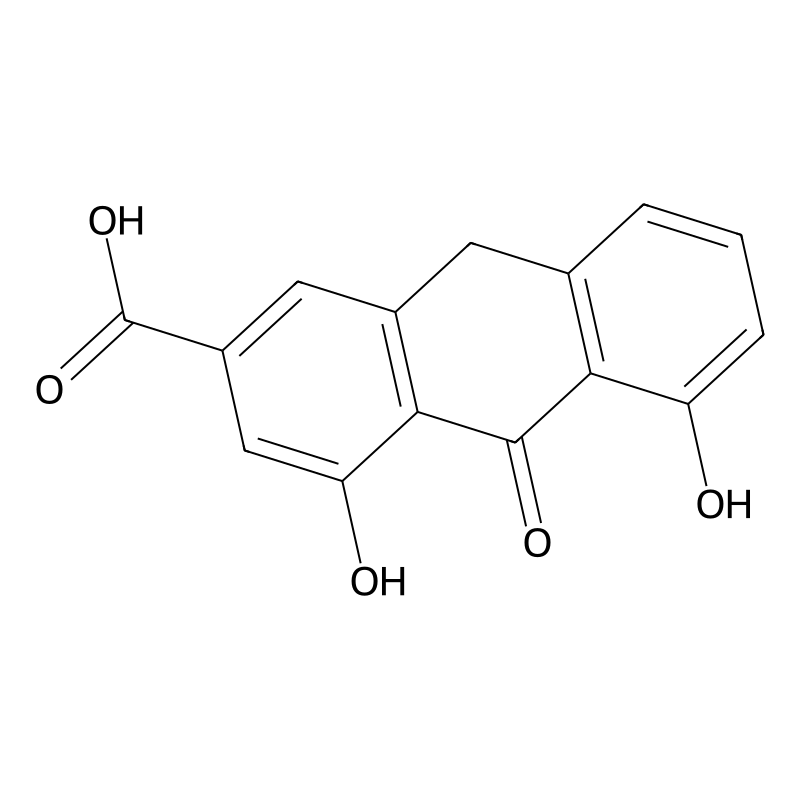

Rheinanthrone, also known as Rhein-9-anthrone, is a significant anthraquinone derivative with the molecular formula C₁₅H₁₀O₅ and a molecular weight of 270.24 g/mol [2] [24]. This compound features a characteristic anthracene backbone structure with specific functional groups that contribute to its biological activities [9]. The systematic name for rheinanthrone is 4,5-dihydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid, highlighting its structural components [12] [26].

The biosynthesis of rheinanthrone in Rheum species follows the polyketide pathway, which is a fundamental metabolic route for the production of various secondary metabolites in plants [13] [14]. This pathway begins with the condensation of acetyl-CoA and malonyl-CoA units, catalyzed by type III polyketide synthases (PKS) [20] [21]. The initial step involves the loading of a starter molecule, typically acetyl-CoA, onto the enzyme, followed by sequential addition of malonyl-CoA extender units [17] [32].

In Rheum species, the biosynthesis of anthraquinones, including rheinanthrone, involves several key steps:

- Formation of the polyketide backbone through the condensation of one acetyl-CoA and multiple malonyl-CoA units [14] [17]

- Cyclization of the polyketide chain to form the anthracene scaffold [13] [20]

- Hydroxylation at specific positions by cytochrome P450 enzymes [4] [18]

- Oxidation and modification of functional groups to yield the final rheinanthrone structure [10] [14]

Research conducted on Rheum tanguticum has demonstrated that acetic acid serves as a critical precursor in the biosynthesis of anthraquinone metabolites, increasing anthraquinone yield by approximately 43.9% in callus and 45.8% in adult rheum [10] [14]. Similarly, malonic acid has been shown to enhance anthraquinone production, albeit to a lesser extent, with increases of 15.8% in callus and 3.6% in adult rheum [14].

| Pathway Step | Process |

|---|---|

| Precursor | Acetyl-CoA and Malonyl-CoA |

| Initial Biosynthesis | Polyketide pathway via Type III PKS |

| Intermediate Formation | Formation of anthraquinone backbone |

| Final Conversion | Hydroxylation and oxidation |

| Storage Form | Glycosylation (storage as glycosides) |

Table 1: Metabolic Pathway of Rheinanthrone in Rheum Species

Transcriptomic analysis of different tissues in Rheum tanguticum has revealed considerable variation in the accumulation of anthraquinones, suggesting differences in metabolite biosynthetic pathways among various plant tissues [18]. Studies have identified several genes involved in the biosynthetic pathway of anthraquinones in Rheum species, including those encoding enzymes such as MenF, OS, and DXS, which show differential expression patterns across plant tissues [18].

The polyketide pathway in Rheum species is regulated by various transcription factors, including basic helix-loop-helix (bHLH), MYB-related, and C2H2 zinc finger proteins [18]. These transcription factors play crucial roles in controlling the expression of genes involved in anthraquinone biosynthesis, thereby influencing the production of rheinanthrone and related compounds [4] [18].

Role in Senna Glycoside Biotransformation

Rheinanthrone plays a pivotal role in the biotransformation of senna glycosides, particularly sennosides A and B, which are major bioactive components found in plants of the Cassia and Senna genera [5] [19]. Sennosides are dianthrone glycosides that require metabolic activation to exert their biological effects [5] [15].

The biotransformation of sennosides to rheinanthrone occurs primarily in the large intestine through the action of intestinal microflora [3] [5]. This process involves two main metabolic pathways:

The first pathway begins with the hydrolysis of sennosides to sennidins A and B via sennidin A and B monoglucosides by β-D-glucosidases produced by intestinal bacteria [5] [15]. Subsequently, sennidins undergo reduction to form rheinanthrone, which is considered the genuine active component [5] [15].

The second pathway involves the initial reduction of sennosides to 8-glucosyl-rhein-anthrone, followed by hydrolysis by β-D-glucosidases to yield rheinanthrone [5] [19].

Research has identified specific intestinal bacteria capable of hydrolyzing sennosides to sennidins, including certain strains of Bifidobacterium [15]. A study isolated a strictly anaerobic bacterium from human feces, identified as Bifidobacterium sp. strain SEN, which demonstrated the ability to hydrolyze sennosides A and B to sennidins A and B via their respective monoglucoside intermediates [15].

| Step | Process | Mediator |

|---|---|---|

| Initial Form | Sennosides (glycosides) | Plant storage form |

| First Transformation | Hydrolysis by β-glucosidases | Intestinal bacteria |

| Second Transformation | Reduction by reductases | Intestinal bacteria |

| Active Metabolite | Rheinanthrone formation | Active in intestine |

| Final Fate | Absorption/Excretion | Limited systemic absorption (<10%) |

Table 2: Biotransformation of Senna Glycosides to Rheinanthrone

In vitro studies have demonstrated the conversion of rhein anthraquinone to rhein anthrone (rheinanthrone) by rat cecal microflora [3]. After incubation of cecal content from conventional or gnotobiotic rats with rhein anthraquinone for 18 hours at 37°C, the anthraquinone was converted to rhein anthrone at rates of 23.5% and 19.4%, respectively [3]. This conversion was chemically confirmed through derivatization with 4-nitroso-N-N-dimethylaniline in pyridine, followed by hydrolysis and identification of the released anthranoid by mass spectrometry [3].

The absorption of rheinanthrone from the intestine is limited, with animal experiments using radio-labeled rhein-anthrone showing that less than 10% is absorbed from the gut [28]. Once in systemic circulation, approximately 2.6% of rheinanthrone is metabolized to rhein as well as sennidins A and B via oxidation [1] [2]. The majority of rheinanthrone (approximately 95%) is excreted in feces, while about 2.8% is eliminated through urine [1] [2].

Ecological Distribution in Angiosperms

Rheinanthrone and related anthraquinone compounds are distributed across several plant families within the angiosperms [16]. These compounds serve various ecological functions, including defense against herbivores and pathogens, as well as roles in plant-microbe interactions [11] [16].

The primary plant families known to contain rheinanthrone and related anthraquinones include:

Polygonaceae: This family includes the genus Rheum, which is particularly rich in anthraquinones, including rheinanthrone [16] [22]. Species such as Rheum palmatum, Rheum tanguticum, and Rheum officinale are notable sources of these compounds [4] [16].

Fabaceae (Leguminosae): Within this family, the genera Cassia and Senna are significant sources of sennosides, which are metabolized to rheinanthrone [16] [19]. Species such as Cassia angustifolia and Cassia acutifolia are particularly important in this regard [16].

Rhamnaceae: Members of this family, particularly the genus Rhamnus, contain anthraquinone derivatives related to rheinanthrone [16].

Rubiaceae: This family includes plants such as Rubia cordifolia, which produce anthraquinones structurally related to rheinanthrone [16].

Liliaceae: Certain members of this family, notably species of Aloe, contain anthraquinone derivatives that are biosynthetically related to rheinanthrone [16].

| Plant Family | Notable Genera | Distribution |

|---|---|---|

| Polygonaceae | Rheum | Asia, Europe |

| Rhamnaceae | Rhamnus | Worldwide |

| Fabaceae (Leguminosae) | Cassia, Senna | Tropical/Subtropical |

| Liliaceae | Aloe | Africa, Mediterranean |

| Rubiaceae | Rubia | Worldwide |

Table 3: Ecological Distribution of Rheinanthrone in Angiosperm Families

The accumulation of rheinanthrone and related anthraquinones in plants is influenced by various environmental factors [11]. Studies on Rheum species have shown that geographic distribution significantly affects the content of anthraquinones [11]. Longitude has been found to have negative effects on the levels of most compound anthraquinones but positive effects on certain glycosides [11]. Similarly, latitude exerts negative effects on the levels of major active pharmaceutical ingredients in rhubarb [11].

Soil composition also plays a crucial role in the accumulation of anthraquinones in plants [11]. Correlation and regression analyses have demonstrated that lower levels of total phosphorus, rapidly available phosphorus, and available molybdenum, along with higher levels of available potassium and available zinc in the soil, are significantly correlated with the accumulation of active pharmaceutical ingredients in rhubarb [11].

The distribution of anthraquinones, including rheinanthrone, varies among different plant tissues [4] [18]. Transcriptomic analysis of Rheum tanguticum has revealed considerable variation in the accumulation of anthraquinones in different tissues such as roots, leaves, stems, and seeds, suggesting tissue-specific biosynthetic pathways and accumulation mechanisms [18].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

250 - 280 °C

UNII

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

2.8% of rheinanthrone is excreted in urine and 95% is excreted in feces.

Metabolism Metabolites

Wikipedia

Dates

Kon R, Ikarashi N, Nagoya C, Takayama T, Kusunoki Y, Ishii M, Ueda H, Ochiai W, Machida Y, Sugita K, Sugiyama K: Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract. J Ethnopharmacol. 2014 Feb 27;152(1):190-200. doi: 10.1016/j.jep.2013.12.055. Epub 2014 Jan 8. [PMID:24412547]

Dreessen M, Eyssen H, Lemli J: The metabolism of sennosides A and B by the intestinal microflora: in vitro and in vivo studies on the rat and the mouse. J Pharm Pharmacol. 1981 Oct;33(10):679-81. [PMID:6117629]

de Witte P, Lemli J: Metabolism of 14C-rhein and 14C-rhein anthrone in rats. Pharmacology. 1988;36 Suppl 1:152-7. [PMID:3368514]

Zhou YX, Xia W, Yue W, Peng C, Rahman K, Zhang H: Rhein: A Review of Pharmacological Activities. Evid Based Complement Alternat Med. 2015;2015:578107. doi: 10.1155/2015/578107. Epub 2015 Jun 22. [PMID:26185519]

De Witte P, Lemli J: Excretion and distribution of [14C]rhein and [14C]rhein anthrone in rat. J Pharm Pharmacol. 1988 Sep;40(9):652-5. [PMID:2907037]

Human Metabolome Database: Rheinanthrone